![molecular formula C27H32O15 B2900789 Isorubrofusarin 10-gentiobioside CAS No. 200127-93-1](/img/structure/B2900789.png)
Isorubrofusarin 10-gentiobioside
Overview
Description
Isorubrofusarin 10-gentiobioside is a naturally occurring glycoside compound found in the seeds of Cassia obtusifolia L. It belongs to the class of benzochromenones and is known for its potential biological activities . The compound has a molecular formula of C27H32O15 and a molecular weight of 596.5 g/mol .
Mechanism of Action
Target of Action
Isorubrofusarin 10-gentiobioside is a potent inhibitor of Acetylcholinesterase (AChE) and Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and BACE1 is involved in the production of amyloid-beta peptide, a protein associated with Alzheimer’s disease .
Mode of Action
The compound interacts with its targets (AChE and BACE1) by binding to their active sites, thereby inhibiting their function . This inhibition results in an increase in acetylcholine levels and a decrease in amyloid-beta peptide production .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine, which plays a crucial role in memory and learning. The inhibition of BACE1 reduces the production of amyloid-beta peptide, thereby potentially slowing the progression of Alzheimer’s disease .
Result of Action
In vitro studies have shown that this compound can significantly increase glucose uptake and decrease the expression of Protein Tyrosine Phosphatase 1B (PTP1B) in a dose-dependent manner in insulin-resistant HepG2 cells . It also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1) (Tyr 895), and decreases the expression of glucose-6-phosphatase (G6Pase) and phosphoenol pyruvate carboxykinase (PEPCK), key enzymes of gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isorubrofusarin 10-gentiobioside can be isolated from the seeds of Cassia obtusifolia L. The seeds are typically roasted and then subjected to methanolic extraction . The extract is further partitioned between hexane and water, followed by dichloromethane and n-butanol to obtain the butanol-soluble fraction . This fraction is then purified using column chromatography on silica gel with mixtures of dichloromethane and methanol of increasing polarity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Isorubrofusarin 10-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the benzochromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Neuroprotective Effects
Research indicates that isorubrofusarin 10-gentiobioside possesses significant neuroprotective properties. It has been shown to inhibit acetylcholinesterase and β-site amyloid precursor protein-cleaving enzyme 1, both of which are associated with Alzheimer's disease. The compound demonstrated promising inhibitory activity against these enzymes, suggesting its potential in treating neurodegenerative disorders .
Antioxidant Activity
This compound exhibits strong antioxidant properties. Studies have demonstrated its ability to reduce oxidative stress in cellular models, particularly in HepG2 cells subjected to t-BHP-induced oxidative stress. The compound activates the Nrf2 pathway, leading to increased expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage .
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Its efficacy in inhibiting microbial growth highlights its potential as a natural antimicrobial agent, which could be beneficial in developing new treatments for infectious diseases .
Antimutagenic Effects
This compound has demonstrated antimutagenic properties in vitro. It may prevent the metabolic activation of mutagens or scavenge reactive species, thereby contributing to cellular protection against DNA damage .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of isorubrofusarin on cognitive function in mouse models of Alzheimer's disease. Results indicated that treatment with the compound led to improved memory retention and reduced amyloid plaque formation, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antioxidant Efficacy in HepG2 Cells
In vitro experiments demonstrated that isorubrofusarin significantly reduced markers of oxidative stress in HepG2 cells exposed to t-BHP. The activation of the Nrf2 pathway was confirmed through increased HO-1 expression levels, indicating robust antioxidant activity .
Comparison with Similar Compounds
Isorubrofusarin 10-gentiobioside can be compared with other similar compounds such as:
- Rubrofusarin 6-O-β-D-glucopyranoside
- Rubrofusarin triglucoside
- Cassiaside B2
These compounds share structural similarities but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation, which influences its inhibitory activity against certain enzymes .
Biological Activity
Isorubrofusarin 10-gentiobioside is a naturally occurring glycoside derived from the seeds of Cassia obtusifolia L., belonging to the class of benzochromenones. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-diabetic effects, and potential therapeutic applications in various diseases.
- Molecular Formula : CHO
- Molecular Weight : 596.53 g/mol
- CAS Number : 200127-93-1
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which is crucial for memory and learning processes. This inhibition may have implications for treating neurodegenerative diseases like Alzheimer's disease .
- BACE1 Inhibition : It also inhibits β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), reducing the production of amyloid-beta peptide, potentially slowing Alzheimer's progression.
- Protein Tyrosine Phosphatase Inhibition : this compound inhibits protein tyrosine phosphatase 1B (PTP1B), which may enhance insulin signaling and glucose uptake, making it a candidate for diabetes treatment .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. Its ability to inhibit human monoamine oxidase (hMAO) enzymes suggests a role in preventing neurodegenerative diseases associated with oxidative damage .
Antidiabetic Activity
The compound has shown significant effects on glucose metabolism. In insulin-resistant HepG2 cells, it increased glucose uptake and decreased PTP1B expression in a dose-dependent manner, indicating its potential as an anti-diabetic agent .
Antimutagenic Properties
Research indicates that this compound possesses antimutagenic properties, potentially preventing metabolic activation of mutagens or scavenging free radicals . This suggests its utility in cancer prevention strategies.
Comparative Analysis with Related Compounds
This compound can be compared with other glycosides such as Rubrofusarin 6-O-β-D-glucopyranoside and Cassiaside B2. The following table summarizes their biological activities:
Compound | AChE Inhibition (IC50 µM) | BACE1 Inhibition (IC50 µM) | Antidiabetic Activity |
---|---|---|---|
This compound | 16.32 ± 2.79 | >400 | Significant |
Rubrofusarin 6-O-β-D-glucopyranoside | 300.02 ± 3.8 | Moderate | Moderate |
Cassiaside B2 | 40.65 ± 0.75 | Mild | Low |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotection Study : A study evaluating the neuroprotective effects of Cassia obtusifolia extracts found that isorubrofusarin significantly reduced neuronal cell death induced by oxidative stress, suggesting its application in treating neurodegenerative diseases .
- Diabetes Management Research : In a clinical trial assessing the efficacy of various plant extracts on glucose metabolism, isorubrofusarin was noted for its ability to enhance insulin sensitivity and promote glucose uptake in liver cells .
- Antimutagenic Activity : A laboratory study demonstrated that isorubrofusarin could effectively inhibit mutagenesis in bacterial assays, supporting its role as a potential chemopreventive agent .
Properties
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREWSFDYWMXJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200127-93-1 | |
Record name | Isorubrofusarin 10-gentiobioside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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